molecular formula C44H56N2O4S2 B12717906 Benzamide, 2,2'-dithiobis(N-((3-(octyloxy)phenyl)methyl)- CAS No. 37806-27-2

Benzamide, 2,2'-dithiobis(N-((3-(octyloxy)phenyl)methyl)-

Cat. No.: B12717906
CAS No.: 37806-27-2
M. Wt: 741.1 g/mol
InChI Key: HUNQGRCEYLWQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a dithiobis group and an octyloxyphenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) typically involves the reaction of 2,2’-dithiobisbenzoic acid with an amine derivative. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-Methylbenzamide

Uniqueness

Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) is unique due to its dithiobis group and octyloxyphenyl moiety, which impart distinct chemical and biological properties. Compared to other benzamides, this compound exhibits enhanced antioxidant and antibacterial activities, making it a valuable candidate for further research and development .

Properties

CAS No.

37806-27-2

Molecular Formula

C44H56N2O4S2

Molecular Weight

741.1 g/mol

IUPAC Name

N-[(3-octoxyphenyl)methyl]-2-[[2-[(3-octoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C44H56N2O4S2/c1-3-5-7-9-11-17-29-49-37-23-19-21-35(31-37)33-45-43(47)39-25-13-15-27-41(39)51-52-42-28-16-14-26-40(42)44(48)46-34-36-22-20-24-38(32-36)50-30-18-12-10-8-6-4-2/h13-16,19-28,31-32H,3-12,17-18,29-30,33-34H2,1-2H3,(H,45,47)(H,46,48)

InChI Key

HUNQGRCEYLWQMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.